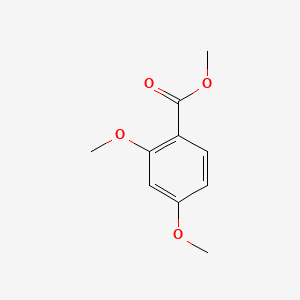

Methyl 2,4-dimethoxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-7-4-5-8(10(11)14-3)9(6-7)13-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIJFZWLGPEYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175839 | |

| Record name | Benzoic acid, 2,4-dimethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-41-6 | |

| Record name | Benzoic acid, 2,4-dimethoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4-dimethoxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,4-dimethoxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,4-dimethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2,4-dimethoxybenzoate synthesis from 2,4-dimethoxybenzoic acid

An In-depth Technical Guide to the Synthesis of Methyl 2,4-dimethoxybenzoate

Introduction

This compound is an important organic intermediate used in the synthesis of various pharmaceutical compounds and specialty chemicals. Its structure, featuring a substituted benzene ring, makes it a valuable building block in medicinal chemistry and materials science. The most common and direct synthetic route to this compound is the esterification of 2,4-dimethoxybenzoic acid with methanol.

This technical guide provides a comprehensive overview of the synthesis of this compound from 2,4-dimethoxybenzoic acid. It includes detailed experimental protocols, a comparison of synthetic methodologies, and a summary of the physicochemical properties of the reactants and products. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Reaction Overview

The synthesis involves the conversion of a carboxylic acid to a methyl ester. This transformation is typically an equilibrium process that can be driven to completion by applying Le Chatelier's principle, such as using an excess of one reactant or removing a product as it is formed.[1][2]

Overall Reaction:

Synthetic Methodologies

Several methods are available for the esterification of carboxylic acids. The choice of method depends on factors such as scale, substrate sensitivity, and available reagents.

Fischer-Speier Esterification

This is the most common method for this synthesis, involving the reaction of the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst.[1][3]

-

Mechanism: The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack.[2][3] Methanol then attacks this electrophilic carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.[2]

-

Catalysts: Common catalysts include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl).[3][4]

-

Conditions: The reaction is typically heated to reflux to increase the reaction rate.[4][5] Using methanol as the solvent in large excess helps to shift the equilibrium towards the product side.[1]

Methylation with Diazomethane

Diazomethane (CH₂N₂) is a highly effective reagent for converting carboxylic acids to methyl esters under very mild conditions.[6]

-

Mechanism: The acidic proton of the carboxylic acid is transferred to the diazomethane, forming a carboxylate anion and a methyldiazonium cation. The carboxylate then acts as a nucleophile, attacking the methyl group of the diazonium ion in an Sₙ2 reaction, displacing nitrogen gas (N₂) and forming the methyl ester.[6]

-

Advantages: The reaction is fast, clean, and high-yielding at room temperature. The only byproduct is nitrogen gas, which simplifies purification.[6]

-

Disadvantages: Diazomethane is highly toxic, potentially explosive, and must be handled with extreme caution using specialized equipment.[6] It is generally used for small-scale preparations.

Methylation with Alkylating Agents

Another method involves deprotonating the carboxylic acid with a base to form a carboxylate salt, followed by reaction with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

-

Mechanism: A base (e.g., potassium carbonate, DBU) deprotonates the carboxylic acid. The resulting carboxylate anion then acts as a nucleophile and attacks the methylating agent in an Sₙ2 reaction.[7][8]

-

Conditions: This reaction is often carried out in a polar aprotic solvent like DMF or acetonitrile at room temperature or with gentle heating.[7][8]

Data Presentation

Quantitative data for the starting material and the final product are summarized in the tables below.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Starting Material | 2,4-Dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17[9] | 107-109[10] |

| Product | This compound | C₁₀H₁₂O₄ | 196.20[11] | N/A (Often an oil/low melting solid) |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks / Shifts |

| ¹H NMR | δ (ppm): ~7.8 (d, 1H), ~6.5 (m, 2H), ~3.9 (s, 3H, -COOCH₃), ~3.8 (s, 3H, -OCH₃)[12] |

| IR | ν (cm⁻¹): ~1720-1740 (C=O, ester), ~1200-1300 (C-O, ester and ether), ~2950-3000 (C-H, aromatic/aliphatic) |

Table 3: Comparison of Synthetic Methods

| Method | Advantages | Disadvantages | Typical Yield |

| Fischer-Speier Esterification | Low-cost reagents, scalable, straightforward.[4][5] | Requires strong acid, heating; reversible reaction.[1] | 90-95%[4][13] |

| Diazomethane Methylation | Very mild conditions, high yield, easy work-up.[6] | Reagent is highly toxic and explosive.[6] | >95% |

| Alkylating Agents | Mild conditions, avoids strong acids. | Alkylating agents can be toxic; requires a base. | High |

Experimental Protocols

Fischer-Speier Esterification of 2,4-Dimethoxybenzoic Acid

This protocol is a standard procedure adapted for the specified transformation.

Materials:

-

2,4-Dimethoxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dimethoxybenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 equivalents, which also serves as the solvent).[5][14]

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).[4][14]

-

Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain this temperature for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[5][15]

-

Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[4][13]

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.[4][5][14] Caution: Foaming may occur during the bicarbonate wash due to CO₂ evolution.[14]

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.[4][5]

-

Purification: If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure ester.[16]

Visualizations

Diagrams illustrating the experimental workflow and reaction mechanism provide a clear visual representation of the process.

Caption: Workflow for the synthesis of this compound.

Caption: Mechanism of the acid-catalyzed Fischer esterification.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 2-Iodo-4-methoxy-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 8. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]

- 9. 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,4-Dimethoxybenzoic acid | 91-52-1 [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. This compound(2150-41-6) 1H NMR spectrum [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. personal.tcu.edu [personal.tcu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of Methyl 2,4-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for methyl 2,4-dimethoxybenzoate, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The document details the synthesis from three common starting materials: 2,4-dihydroxybenzoic acid, resorcinol, and 1,3-dimethoxybenzene. For each pathway, a detailed experimental protocol is provided, along with a summary of quantitative data to facilitate comparison. Logical workflows for each synthetic route are visualized using Graphviz diagrams.

Synthesis Starting from 2,4-Dihydroxybenzoic Acid

The synthesis of this compound from 2,4-dihydroxybenzoic acid is a straightforward process that involves two key transformations: the esterification of the carboxylic acid and the methylation of the two hydroxyl groups. The order of these steps can be varied, but a common approach is to first perform the esterification to protect the carboxylic acid, followed by the exhaustive methylation of the phenolic hydroxyls.

Experimental Protocol:

Step 1: Fischer-Speier Esterification of 2,4-Dihydroxybenzoic Acid

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dihydroxybenzoic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents), which acts as both reactant and solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Pour the residue into cold water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2,4-dihydroxybenzoate. The product can be further purified by recrystallization.

Step 2: Exhaustive Methylation of Methyl 2,4-Dihydroxybenzoate

-

In a round-bottom flask, dissolve the methyl 2,4-dihydroxybenzoate (1 equivalent) obtained from the previous step in a suitable solvent like acetone or N,N-dimethylformamide (DMF).

-

Add an excess of a suitable base, such as anhydrous potassium carbonate (e.g., 2.5-3.0 equivalents), to the solution.

-

To this stirred suspension, add dimethyl sulfate (a slight excess over 2 equivalents, e.g., 2.2-2.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

-

The final product can be purified by column chromatography on silica gel or by vacuum distillation.

Quantitative Data:

| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Typical Yield (%) |

| 1 | Fischer-Speier Esterification | Methanol, Sulfuric Acid | Methanol | Reflux | 4-6 h | 85-95 |

| 2 | Williamson Ether Synthesis | Dimethyl Sulfate, K₂CO₃ | Acetone/DMF | Reflux | 8-12 h | 80-90 |

Synthesis Workflow:

Synthesis Starting from Resorcinol

The synthesis from resorcinol (1,3-dihydroxybenzene) first requires the introduction of a carboxyl group onto the aromatic ring, which is typically achieved through the Kolbe-Schmitt reaction. The resulting 2,4-dihydroxybenzoic acid is then converted to the final product following the same two-step procedure (esterification and methylation) as described in the previous section.

Experimental Protocol:

Step 1: Kolbe-Schmitt Carboxylation of Resorcinol

-

In a suitable reaction vessel, prepare an aqueous solution of potassium hydroxide.

-

Add resorcinol (1 equivalent) to the alkaline solution and stir until it dissolves.

-

Heat the mixture under pressure in an atmosphere of carbon dioxide. The reaction is typically carried out at elevated temperatures (120-150 °C) and pressures (5-7 atm) for several hours.

-

After the reaction, cool the vessel and carefully release the pressure.

-

Acidify the reaction mixture with a strong acid, such as hydrochloric acid, to precipitate the 2,4-dihydroxybenzoic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain the crude product. Recrystallization from hot water can be performed for purification.

Steps 2 & 3: Esterification and Methylation

The 2,4-dihydroxybenzoic acid obtained from the Kolbe-Schmitt reaction is then subjected to the same Fischer-Speier esterification and subsequent exhaustive methylation as detailed in the protocol for the synthesis starting from 2,4-dihydroxybenzoic acid.

Quantitative Data:

| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Typical Yield (%) |

| 1 | Kolbe-Schmitt Reaction | KOH, CO₂ | Water | 120-150 °C | 4-8 h | 60-75 |

| 2 | Fischer-Speier Esterification | Methanol, Sulfuric Acid | Methanol | Reflux | 4-6 h | 85-95 |

| 3 | Williamson Ether Synthesis | Dimethyl Sulfate, K₂CO₃ | Acetone/DMF | Reflux | 8-12 h | 80-90 |

Synthesis Workflow:

Synthesis Starting from 1,3-Dimethoxybenzene

This synthetic route involves the introduction of a formyl group onto the 1,3-dimethoxybenzene ring, followed by oxidation of the resulting aldehyde to a carboxylic acid, and finally, esterification to the methyl ester. The Vilsmeier-Haack reaction is a common method for the formylation step.

Experimental Protocol:

Step 1: Vilsmeier-Haack Formylation of 1,3-Dimethoxybenzene

-

In a two-necked round-bottom flask cooled in an ice bath, place anhydrous N,N-dimethylformamide (DMF).

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C. This forms the Vilsmeier reagent.

-

After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes.

-

Dissolve 1,3-dimethoxybenzene (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

-

Slowly add the solution of 1,3-dimethoxybenzene to the pre-formed Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into a beaker of crushed ice and stir.

-

Neutralize the mixture with a saturated aqueous solution of sodium acetate or sodium hydroxide.

-

Extract the product, 2,4-dimethoxybenzaldehyde, with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography or recrystallization.[1]

Step 2: Oxidation of 2,4-Dimethoxybenzaldehyde

-

Dissolve the 2,4-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone or a mixture of tert-butanol and water.

-

Prepare a solution of a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).

-

If using sodium chlorite, a scavenger for the hypochlorite byproduct, such as 2-methyl-2-butene, is typically added.

-

Slowly add the oxidizing agent solution to the stirred solution of the aldehyde, maintaining the temperature at or below room temperature.

-

Stir the reaction mixture for several hours until the aldehyde is consumed (monitored by TLC).

-

Quench the reaction (e.g., with sodium sulfite if KMnO₄ was used).

-

Acidify the mixture with hydrochloric acid to precipitate the 2,4-dimethoxybenzoic acid.

-

Filter the solid, wash with cold water, and dry to obtain the carboxylic acid.

Step 3: Fischer-Speier Esterification of 2,4-Dimethoxybenzoic Acid

-

Follow the same procedure as described for the esterification of 2,4-dihydroxybenzoic acid, using 2,4-dimethoxybenzoic acid as the starting material. Dissolve in excess methanol with a catalytic amount of sulfuric acid and reflux for 4-6 hours.

-

The workup and purification are analogous to the previously described esterification protocol.

Quantitative Data:

| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Typical Yield (%) |

| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | DMF/DCM | 0 °C to RT | 2-4 h | 85-95[1] |

| 2 | Oxidation | KMnO₄ or NaClO₂ | Acetone/t-BuOH | RT | 2-6 h | 80-90 |

| 3 | Fischer-Speier Esterification | Methanol, Sulfuric Acid | Methanol | Reflux | 4-6 h | 90-98 |

Synthesis Workflow:

This guide provides a detailed framework for the synthesis of this compound from three readily available starting materials. The choice of a particular route will depend on factors such as the cost and availability of the starting material, the desired scale of the reaction, and the laboratory equipment at hand. Researchers and drug development professionals can utilize this information to select and optimize the most suitable synthetic strategy for their specific needs.

References

physical and chemical properties of Methyl 2,4-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dimethoxybenzoate is an aromatic ester that serves as a valuable intermediate in organic synthesis. Its structural features, including the electron-rich benzene ring and the reactive ester functional group, make it a versatile building block for the preparation of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and stability.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | |

| Molecular Weight | 196.20 g/mol | |

| CAS Number | 2150-41-6 | |

| Appearance | Liquid | |

| Boiling Point | 294-296 °C (lit.) | |

| Density | 1.194 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.548 (lit.) | |

| Solubility | Soluble in organic solvents; insoluble in water. |

Spectroscopic Data

| Technique | Data Highlights |

| ¹H NMR | Expected signals for aromatic protons, two methoxy groups, and a methyl ester group. |

| ¹³C NMR | Expected signals for aromatic carbons, methoxy carbons, ester carbonyl carbon, and methyl ester carbon. |

| Infrared (IR) Spectroscopy | Characteristic absorptions for C=O stretching (ester), C-O stretching (ether and ester), and aromatic C-H stretching. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) and characteristic fragmentation patterns. |

Synthesis and Purification

This compound is commonly synthesized via the Fischer esterification of 2,4-dimethoxybenzoic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is a general procedure adapted for the synthesis of this compound.

Materials:

-

2,4-dimethoxybenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst

-

Dichloromethane (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (or other suitable drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethoxybenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: To the residue, add water and extract the aqueous layer multiple times with dichloromethane.

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Reactivity and Stability

Hydrolysis

As an ester, this compound is susceptible to hydrolysis under both acidic and basic conditions to yield 2,4-dimethoxybenzoic acid and methanol. Basic hydrolysis (saponification) is typically irreversible as the carboxylate salt is formed.

Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)

This is a general procedure for the hydrolysis of an ester.

Materials:

-

This compound

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

-

Ethanol (as a co-solvent, if needed)

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in an aqueous or aqueous/ethanolic solution of sodium hydroxide.

-

Reflux: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature. If an organic co-solvent was used, remove it under reduced pressure.

-

Acidification: Acidify the aqueous solution with hydrochloric acid until the pH is acidic. 2,4-dimethoxybenzoic acid will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Reactivity towards Electrophiles and Nucleophiles

The electron-donating methoxy groups activate the aromatic ring, making it susceptible to electrophilic aromatic substitution reactions. The ester group can undergo nucleophilic acyl substitution.

Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Applications in Synthesis

This compound is a useful precursor in the synthesis of various more complex molecules, including some with potential biological activity. For instance, it can be used in the synthesis of substituted chalcones, which are precursors to flavonoids, a class of compounds with diverse pharmacological properties.[1]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties, synthesis, reactivity, and characterization of this compound. The provided data and protocols offer a valuable resource for researchers and scientists utilizing this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. While no direct involvement in specific signaling pathways has been identified, its role as a key building block for bioactive molecules underscores its importance in the broader context of pharmaceutical research.

References

In-depth Technical Guide: Physicochemical Properties of Methyl 2,4-dimethoxybenzoate

This guide provides a detailed overview of the core physicochemical properties of Methyl 2,4-dimethoxybenzoate, a compound of interest for researchers, scientists, and professionals in drug development.

Physicochemical Data

This compound is an organic compound with the chemical formula C₁₀H₁₂O₄.[1] Its molecular weight is 196.20 g/mol .[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | [1][2][3] |

| CAS Number | 2150-41-6 | [1][2] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the common name of the compound and its fundamental chemical identifiers.

References

A Technical Guide to the Solubility of Methyl 2,4-dimethoxybenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-dimethoxybenzoate is a versatile organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and as a flavoring and fragrance agent.[1] A thorough understanding of its solubility in different organic solvents is critical for its application in synthesis, formulation, and quality control. This technical guide addresses the current landscape of solubility data for this compound. Publicly available quantitative solubility data is scarce; therefore, this document provides a comprehensive, generalized experimental protocol for researchers to determine its solubility in a range of organic solvents. The methodologies described are founded on established scientific principles for solubility determination.

Quantitative Solubility Data

To facilitate systematic research and data recording, the following table provides a structured template for documenting experimentally determined solubility values.

Table 1: Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Methanol | |||||

| Ethanol | |||||

| Acetone | |||||

| Ethyl Acetate | |||||

| Dichloromethane | |||||

| Toluene | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| User-defined solvent |

Note: The molar mass of this compound (C₁₀H₁₂O₄) is 196.20 g/mol .

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment

-

Compound: this compound (high purity, >98%)

-

Solvents: Analytical or HPLC grade organic solvents of interest

-

Equipment:

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps or glass-stoppered flasks

-

Temperature-controlled orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC system)

-

Experimental Workflow Diagram

Caption: Workflow for determining the equilibrium solubility of a compound.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or water bath.

-

Agitate the samples at a constant, recorded temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved. Preliminary studies may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Quantification of Solute

The concentration of this compound in the filtered saturated solution can be determined using a calibrated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

2.4.1. Preparation of Calibration Curve

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with at least five different known concentrations.

-

Analyze these standards using the chosen analytical method (UV-Vis or HPLC) and plot the instrument response (e.g., absorbance or peak area) against the concentration to generate a calibration curve. The curve should exhibit a high correlation coefficient (R² > 0.995).

2.4.2. Analysis by UV-Vis Spectrophotometry

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

2.4.3. Analysis by High-Performance Liquid Chromatography (HPLC)

-

Dilute the filtered saturated solution with the mobile phase to a concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system. A reversed-phase C18 column is often suitable for this type of compound.

-

The mobile phase could consist of a mixture of acetonitrile or methanol and water.

-

Use the peak area from the chromatogram and the calibration curve to determine the concentration of the diluted sample, and then calculate the concentration of the original saturated solution.

Calculation of Solubility

Once the concentration of the saturated solution is determined, the solubility can be expressed in various units:

-

mg/mL: Directly from the calculated concentration.

-

g/100 mL: (Concentration in mg/mL) / 10

-

Molar Solubility (mol/L): (Concentration in g/L) / (Molar Mass of the compound)

Conclusion

While readily available quantitative data on the solubility of this compound is limited, this guide provides a robust framework for its experimental determination. By following the detailed shake-flask protocol and employing accurate analytical techniques such as UV-Vis spectrophotometry or HPLC, researchers can generate reliable and reproducible solubility data. This information is invaluable for optimizing reaction conditions, developing formulations, and ensuring the consistent performance of products containing this compound.

References

Spectroscopic Analysis of Methyl 2,4-dimethoxybenzoate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for Methyl 2,4-dimethoxybenzoate, tailored for researchers, scientists, and professionals in drug development. It includes detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

1.1. ¹H NMR Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.85 | d | 8.8 | H-6 |

| 6.45 | dd | 8.8, 2.4 | H-5 |

| 6.40 | d | 2.4 | H-3 |

| 3.88 | s | - | OCH₃ (ester) |

| 3.85 | s | - | OCH₃ (C4) |

| 3.82 | s | - | OCH₃ (C2) |

1.2. ¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O (ester) |

| 163.0 | C4 |

| 160.0 | C2 |

| 133.5 | C6 |

| 118.0 | C1 |

| 105.5 | C5 |

| 98.5 | C3 |

| 56.0 | OCH₃ (C4 or C2) |

| 55.5 | OCH₃ (C2 or C4) |

| 52.0 | OCH₃ (ester) |

1.3. Experimental Protocol for NMR Spectroscopy

Obtaining high-quality NMR spectra requires careful sample preparation and instrument operation.

-

Sample Preparation :

-

Accurately weigh approximately 5-25 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial. The typical volume of solvent is around 0.6-0.7 mL.

-

To ensure a homogeneous solution, gently vortex or sonicate the mixture.

-

Filter the solution through a Pasteur pipette containing a small plug of glass wool to remove any solid impurities.

-

Carefully transfer the filtered solution into a clean 5 mm NMR tube to a depth of about 4-5 cm.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

The instrument's software is used to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

-

"Shimming" is performed to optimize the homogeneity of the magnetic field, which sharpens the spectral lines.

-

The probe is tuned to the specific nucleus being observed (¹H or ¹³C).

-

Set the appropriate acquisition parameters, such as the number of scans and relaxation delay, and initiate the experiment.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

2.1. IR Data

The IR spectrum of this compound shows several key absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2950-3000 | C-H (aromatic) | Stretch |

| 2840-2960 | C-H (methyl) | Stretch |

| 1725 | C=O (ester) | Stretch |

| 1610, 1580, 1465 | C=C (aromatic) | Stretch |

| 1250 | C-O (aryl ether) | Stretch |

| 1150 | C-O (ester) | Stretch |

2.2. Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the thin solid film method is commonly employed.

-

Sample Preparation :

-

Dissolve a small amount (around 50 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a drop of the solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate. The film should be translucent for optimal results.

-

-

Data Acquisition :

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum (of the clean salt plate and air).

-

Acquire the sample spectrum. The instrument's software will automatically subtract the background to produce the final IR spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

3.1. MS Data

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with several fragment ions. The molecular formula is C₁₀H₁₂O₄, and the molecular weight is 196.20 g/mol .

| m/z | Assignment |

| 196 | [M]⁺ (Molecular Ion) |

| 165 | [M - OCH₃]⁺ |

| 135 | [M - COOCH₃]⁺ |

3.2. Experimental Protocol for Mass Spectrometry

A common method for analyzing small organic molecules is electron ionization (EI) mass spectrometry.

-

Sample Introduction :

-

A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.

-

-

Ionization :

-

In the ion source, the vaporized molecules are bombarded with a high-energy beam of electrons.

-

This bombardment knocks an electron off the molecule, creating a positively charged molecular ion (radical cation).

-

-

Fragmentation :

-

The high energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments.

-

-

Mass Analysis :

-

The ions (both the molecular ion and the fragments) are accelerated by an electric field into a mass analyzer.

-

In the analyzer, a magnetic field deflects the ions. The degree of deflection depends on the mass-to-charge ratio of the ion; lighter ions are deflected more than heavier ones.

-

-

Detection :

-

A detector records the abundance of ions at each m/z value.

-

The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

1H NMR spectrum of Methyl 2,4-dimethoxybenzoate

An in-depth technical guide to the is presented for researchers, scientists, and drug development professionals. This guide offers a comprehensive analysis of the spectral data, aiding in the structural elucidation and characterization of this compound.

Introduction

Methyl 2,4-dimethoxybenzoate (C₁₀H₁₂O₄) is an aromatic ester. A thorough understanding of its ¹H Nuclear Magnetic Resonance (NMR) spectrum is fundamental for the verification of its chemical structure and the assessment of its purity. The spectrum provides critical insights into the electronic environment of each proton within the molecule, encompassing the aromatic protons as well as those of the methoxy and methyl ester functional groups.

Chemical Structure and Proton Assignments

The molecular structure of this compound features a benzene ring with a methyl ester group at the C1 position and two methoxy groups at the C2 and C4 positions. For clarity in spectral assignment, the protons are systematically labeled as depicted in the diagram below.

Caption: Chemical structure of this compound with proton numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) using a 90 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to tetramethylsilane (TMS) as an internal standard.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| H-6 | 7.79 | d | 8.6 | 1H |

| H-5 | 6.49 | dd | 8.6, 2.3 | 1H |

| H-3 | 6.42 | d | 2.3 | 1H |

| 2-OCH₃ | 3.87 | s | - | 3H |

| 4-OCH₃ | 3.83 | s | - | 3H |

| -COOCH₃ | 3.87 | s | - | 3H |

Interpretation of the Spectrum

Aromatic Region (δ 6.0-8.0 ppm)

The signals corresponding to the aromatic protons appear in the downfield region of the spectrum. The proton at the H-6 position is observed as a doublet at 7.79 ppm, with a coupling constant of 8.6 Hz, indicative of ortho-coupling to the H-5 proton. Its downfield shift is a consequence of the deshielding effect of the adjacent ester group. The H-5 proton resonates as a doublet of doublets at 6.49 ppm, arising from coupling to both H-6 (J = 8.6 Hz) and H-3 (J = 2.3 Hz). The H-3 proton appears as a doublet at 6.42 ppm with a smaller coupling constant of 2.3 Hz, which is characteristic of meta-coupling to the H-5 proton.

Aliphatic Region (δ 3.0-4.0 ppm)

The aliphatic region of the spectrum is characterized by three sharp singlets corresponding to the methyl protons of the two methoxy groups and the methyl ester. The protons of the 2-methoxy group and the methyl ester fortuitously resonate at the same chemical shift of 3.87 ppm, resulting in a singlet with an integration value corresponding to six protons. The protons of the 4-methoxy group give rise to a distinct singlet at 3.83 ppm, integrating to three protons. The singlet nature of these peaks confirms the absence of adjacent protons.

Experimental Protocols

Sample Preparation: A solution for NMR analysis is prepared by dissolving 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). A small quantity of tetramethylsilane (TMS) is added to serve as an internal reference for chemical shifts (δ 0.00 ppm). The resulting solution is then transferred into a 5 mm NMR tube.

¹H NMR Data Acquisition: The spectrum is acquired using a 90 MHz or higher field NMR spectrometer. Typical parameters for data acquisition are as follows:

-

Solvent: CDCl₃

-

Temperature: Ambient temperature

-

Pulse Angle: 30°

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16

Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phase- and baseline-corrected. Chemical shifts are calibrated against the TMS signal. The integrated area of each signal is determined to establish the relative ratio of the protons.

Logical Workflow for Spectral Analysis

The interpretation of the ¹H NMR spectrum of this compound follows a systematic workflow, as illustrated in the diagram below.

Caption: A logical workflow for the comprehensive analysis of the 1H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is in complete agreement with its known chemical structure. The distinct chemical shifts, characteristic splitting patterns, and precise integration values of the proton signals provide unequivocal confirmation of the substitution pattern on the aromatic ring. This technical guide serves as an essential reference for the analytical characterization of this compound in diverse scientific and industrial applications.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Methyl 2,4-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2,4-dimethoxybenzoate. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and chemical analysis. The guide includes tabulated chemical shift data, detailed experimental protocols for data acquisition, and a workflow visualization for the analytical process.

Core Principles of ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by providing information about the carbon skeleton. Unlike the abundant ¹²C isotope, the ¹³C isotope possesses a nuclear spin that makes it NMR-active. Due to the low natural abundance of ¹³C (approximately 1.1%), specialized techniques are often employed to acquire high-quality spectra. Proton-decoupled spectra are standard, resulting in a simplified spectrum where each unique carbon atom typically appears as a single sharp signal. The chemical shift (δ) of each signal, measured in parts per million (ppm), is highly sensitive to the local electronic environment of the carbon atom, offering valuable insights into its functional group and position within the molecule.

¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum of this compound presents a distinct set of signals corresponding to the ten unique carbon atoms in its structure. The chemical shifts are influenced by the electron-donating methoxy (-OCH₃) groups and the electron-withdrawing methyl ester (-COOCH₃) group attached to the aromatic ring.

The predicted ¹³C NMR spectral data, based on the Spectral Database for Organic Compounds (SDBS), is summarized in the table below. The assignments are based on established principles of substituent effects on aromatic systems.

| Carbon Atom | Chemical Shift (δ) ppm |

| C=O | 166.1 |

| C4 | 163.6 |

| C2 | 160.3 |

| C6 | 133.0 |

| C1 | 114.7 |

| C5 | 105.0 |

| C3 | 98.6 |

| 4-OCH₃ | 55.7 |

| 2-OCH₃ | 55.6 |

| COOCH₃ | 51.5 |

Data Source: Spectral Database for Organic Compounds (SDBS)

Structure of this compound with Carbon Numbering

Experimental Protocols

A standard protocol for acquiring a high-quality ¹³C NMR spectrum of a small organic molecule like this compound is detailed below.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 20-50 mg of purified this compound.[1] Higher concentrations are generally preferred for ¹³C NMR due to its lower sensitivity compared to ¹H NMR.[2][3]

-

Choosing the Solvent: Select a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication can aid in complete dissolution.[1]

-

Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean, standard 5 mm NMR tube.[2] Ensure the final solution height is between 4.0 and 5.0 cm.[1]

-

Filtering (if necessary): If any solid particles are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette during the transfer to the NMR tube.[2]

-

Cleaning and Capping: Wipe the exterior of the NMR tube with a lint-free tissue dampened with ethanol or isopropanol to remove any contaminants.[1][2] Securely cap the tube.

NMR Data Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[1] The magnetic field is then "shimmed" to maximize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.[1]

-

Tuning and Matching: The probe is tuned to the ¹³C frequency to ensure optimal signal detection.[1]

-

Parameter Setup: Set the acquisition parameters for a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments). Key parameters include:

-

Spectral Width: A typical range for organic molecules is 0 to 220 ppm.

-

Pulse Angle: A 30-45° pulse is common for routine spectra.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative analysis.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.[2]

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID), which is the time-domain signal, is converted into the frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks have the correct symmetrical shape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is calibrated. If the deuterated solvent contains tetramethylsilane (TMS), its signal is set to 0 ppm. Otherwise, the residual solvent signal can be used as a secondary reference (e.g., the center of the CDCl₃ triplet at 77.16 ppm).

Workflow Visualization

The logical flow from sample preparation to final data analysis in ¹³C NMR spectroscopy is a critical process for ensuring data quality and reproducibility. The following diagram illustrates this experimental workflow.

This comprehensive guide provides the necessary spectral data and procedural information for professionals working with this compound, facilitating its accurate identification and use in research and development applications.

References

An In-depth Technical Guide to the FT-IR Analysis of Methyl 2,4-dimethoxybenzoate

Introduction

Methyl 2,4-dimethoxybenzoate (C₁₀H₁₂O₄, CAS No: 2150-41-6) is an aromatic ester utilized as an intermediate in the synthesis of pharmaceuticals and as a flavoring and fragrance agent.[1] Its molecular structure comprises several key functional groups that can be effectively identified and characterized using Fourier-Transform Infrared (FT-IR) Spectroscopy. This non-destructive analytical technique measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific, characteristic frequencies.[2] This guide provides a detailed overview of the expected FT-IR spectral features of this compound, a comprehensive experimental protocol for its analysis, and visual aids to facilitate understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Key Functional Groups

The chemical structure of this compound contains an aromatic ring, an ester group, and two ether (methoxy) groups. These functionalities give rise to a unique infrared spectrum that serves as a molecular fingerprint. The primary functional groups for FT-IR analysis are:

-

Aromatic Ester : This group is characterized by a strong carbonyl (C=O) stretch and two distinct carbon-oxygen (C-O) stretching vibrations.

-

Aryl Ether : The two methoxy groups (-OCH₃) attached to the benzene ring produce characteristic C-O stretching bands.

-

Substituted Benzene Ring : The aromatic ring itself exhibits C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending vibrations.

-

Methyl Groups : The methyl portions of the ester and ether groups have characteristic C-H stretching and bending vibrations.

Predicted FT-IR Spectral Data for this compound

The following table summarizes the expected vibrational frequencies, their corresponding functional groups, and the anticipated intensity of the absorption bands in the FT-IR spectrum of this compound.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3100-3000 | Aromatic C-H | C-H Stretch | Medium to Weak |

| 2995-2950 | Methyl C-H | Asymmetric C-H Stretch | Medium |

| 2850-2830 | Methoxy C-H | Symmetric C-H Stretch | Medium |

| 1730-1715 | Aromatic Ester | C=O Carbonyl Stretch | Strong, Sharp |

| 1620-1580 | Aromatic C=C | C=C In-ring Stretch | Medium |

| 1520-1480 | Aromatic C=C | C=C In-ring Stretch | Medium |

| 1470-1430 | Methyl C-H | C-H Bending (Asymmetric & Symmetric) | Medium |

| 1310-1250 | Aromatic Ester | C-C-O Asymmetric Stretch | Strong |

| 1275-1200 | Aryl Ether | Ar-O-C Asymmetric Stretch | Strong |

| 1170-1140 | In-plane Bending | Aromatic C-H | Medium |

| 1130-1100 | Aromatic Ester | O-C-C Symmetric Stretch | Strong |

| 1050-1020 | Aryl Ether | Ar-O-C Symmetric Stretch | Medium |

| 900-800 | Out-of-plane Bending | Aromatic C-H (Substitution Pattern) | Strong |

Interpretation of Key Spectral Features

The Ester "Rule of Three"

Aromatic esters are known for a characteristic pattern of three strong absorption bands, often referred to as the "Rule of Three".[3][4]

-

C=O Stretch (1730-1715 cm⁻¹) : The most prominent peak in the spectrum is expected to be the sharp, intense absorption from the carbonyl group of the ester. Its position is slightly lower than that of saturated esters (which appear around 1735 cm⁻¹) due to conjugation with the aromatic ring.[5][6]

-

C-C-O Asymmetric Stretch (1310-1250 cm⁻¹) : This is the first of two characteristic C-O stretches and is typically a strong, broad band.[3]

-

O-C-C Symmetric Stretch (1130-1100 cm⁻¹) : The second C-O stretching vibration, also strong, helps confirm the ester functionality.[3]

Aryl Ether Vibrations

The two methoxy groups attached to the benzene ring will produce strong C-O stretching bands. The asymmetric Ar-O-C stretch is typically found between 1275-1200 cm⁻¹ and is a very prominent feature.[7] A corresponding symmetric stretch appears at a lower frequency, generally around 1050-1020 cm⁻¹.

Aromatic Ring Vibrations

The presence of the benzene ring is confirmed by several signals:

-

Aromatic C-H Stretch : Weak to medium bands appearing just above 3000 cm⁻¹.[6]

-

C=C In-Ring Stretches : A series of medium-intensity bands in the 1620-1480 cm⁻¹ region.[6]

-

C-H Out-of-Plane Bending : Strong bands in the 900-800 cm⁻¹ "fingerprint" region, the exact position of which is indicative of the 1,2,4-trisubstitution pattern on the ring.

Experimental Protocol: ATR-FT-IR Analysis

Attenuated Total Reflection (ATR) is a common FT-IR sampling technique that requires minimal sample preparation and is suitable for liquids, pastes, and solids.[8]

I. Instrumentation and Materials

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Sample of this compound.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free laboratory wipes.

II. Methodology

-

Background Spectrum Acquisition :

-

Ensure the ATR crystal surface is clean. Use a lint-free wipe with isopropanol to gently clean the crystal and allow it to dry completely.

-

Acquire a background spectrum. This involves scanning the empty ATR crystal to measure the ambient atmosphere (CO₂, H₂O) and instrument response, which will be subtracted from the sample spectrum.[9]

-

-

Sample Application :

-

If the sample is a liquid, place a single drop onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[10]

-

If the sample is a solid, place a small amount of the powder or crystalline material onto the crystal. Use the pressure clamp to ensure firm and even contact between the sample and the crystal.[10]

-

-

Sample Spectrum Acquisition :

-

Collect the sample spectrum. Typical instrument settings are a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹, with an accumulation of 32 to 64 scans to improve the signal-to-noise ratio.[10]

-

-

Data Processing and Cleaning :

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, remove the sample from the ATR crystal. Clean the crystal surface thoroughly with isopropanol and a lint-free wipe to prevent cross-contamination.

-

Visualizations

To further clarify the analytical process and the relationship between molecular structure and spectral data, the following diagrams are provided.

Caption: Workflow for the FT-IR analysis of a chemical sample using an ATR accessory.

Caption: Correlation of functional groups in this compound to their IR regions.

References

- 1. guidechem.com [guidechem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. instanano.com [instanano.com]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. mse.washington.edu [mse.washington.edu]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

Mass Spectrometry Fragmentation of Methyl 2,4-dimethoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 2,4-dimethoxybenzoate. Understanding these fragmentation pathways is crucial for the structural elucidation and identification of this compound in complex matrices.

Molecular Ion and Key Fragmentation Pathways

This compound (C₁₀H₁₂O₄, MW: 196.20 g/mol ) possesses an aromatic ring, a methyl ester group, and two methoxy substituents.[1] Upon electron impact, the molecule readily ionizes to form a molecular ion (M⁺˙) at m/z 196. The subsequent fragmentation is dictated by the stability of the resulting fragments and follows characteristic pathways for aromatic esters and ethers.

The fragmentation of this compound is expected to proceed through several key pathways:

-

Loss of the Methoxy Radical (•OCH₃): A common fragmentation for methyl esters is the cleavage of the C-O bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da). This results in the formation of a stable acylium ion.

-

Loss of Formaldehyde (CH₂O): Methoxy groups on an aromatic ring can undergo rearrangement and elimination of a neutral formaldehyde molecule (CH₂O, 30 Da). This is often observed as a loss from the molecular ion or subsequent fragment ions.

-

Decarbonylation (Loss of CO): Acylium ions can further fragment by losing a molecule of carbon monoxide (CO, 28 Da).

-

Loss of the Ester Methyl Group (•CH₃): Cleavage of the ester methyl group can occur, leading to the loss of a methyl radical (•CH₃, 15 Da).

Proposed Fragmentation Pattern

Based on established fragmentation principles for aromatic esters and ethers, the following fragmentation cascade is proposed for this compound:

-

The molecular ion (m/z 196) is formed upon electron ionization.

-

The primary fragmentation is the loss of a methoxy radical (•OCH₃) from the ester group to form the highly stable 2,4-dimethoxybenzoyl cation (m/z 165) . This is often the base peak in the spectrum.

-

The molecular ion can also undergo loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to an ion at m/z 181 .

-

The ion at m/z 181 can then lose carbon monoxide (CO) to produce a fragment at m/z 153 .

-

The base peak at m/z 165 can further fragment by losing a molecule of formaldehyde (CH₂O) from one of the methoxy groups to yield an ion at m/z 135 .

-

Subsequent loss of carbon monoxide (CO) from the m/z 135 ion results in a fragment at m/z 107 .

Data Presentation: Predicted Mass Spectrum

The following table summarizes the predicted major fragments, their mass-to-charge ratio (m/z), and their proposed structures.

| m/z | Proposed Fragment Ion | Structure |

| 196 | Molecular Ion [M]⁺˙ | [C₁₀H₁₂O₄]⁺˙ |

| 181 | [M - •CH₃]⁺ | [C₉H₉O₄]⁺ |

| 165 | [M - •OCH₃]⁺ (Base Peak) | [C₉H₉O₃]⁺ |

| 153 | [M - •CH₃ - CO]⁺ | [C₈H₉O₃]⁺ |

| 135 | [M - •OCH₃ - CH₂O]⁺ | [C₈H₇O₂]⁺ |

| 107 | [M - •OCH₃ - CH₂O - CO]⁺ | [C₇H₇O]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a general experimental protocol for acquiring the mass spectrum of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or ion trap mass analyzer.

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-400

-

Scan Speed: 1000 amu/s

Sample Preparation:

-

Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as methanol or ethyl acetate.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound.

Caption: Proposed EI fragmentation pathway of this compound.

References

Commercial Availability and Synthetic Guide for Methyl 2,4-dimethoxybenzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-dimethoxybenzoate is a valuable chemical intermediate with applications in various research and development sectors, including pharmaceuticals and fragrance industries. This guide provides a comprehensive overview of its commercial availability, a detailed experimental protocol for its synthesis via Fischer esterification, and an exploration of a relevant biological signaling pathway where structurally similar compounds have shown activity.

Commercial Availability

This compound is readily available from several chemical suppliers in various quantities and purities. The following table summarizes the offerings from prominent vendors.

| Supplier | Product Number/CAS | Purity | Available Quantities |

| Matrix Scientific | 070649 / 2150-41-6 | Not Specified | 1g, 5g, 25g |

| Sigma-Aldrich | 370215 / 2150-41-6 | 98% | Custom |

| Fisher Scientific (via eMolecules) | eMolecules-3370215 / 2150-41-6 | 98% | 1g |

| ChemScene | CS-0187462 / 2150-41-6 | ≥97% | Custom |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the Fischer esterification of 2,4-dimethoxybenzoic acid with methanol, using a strong acid catalyst.

Fischer Esterification Experimental Protocol

This protocol outlines the synthesis of this compound from 2,4-dimethoxybenzoic acid and methanol.

Materials and Reagents:

-

2,4-dimethoxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium Chloride (NaCl), saturated aqueous solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

TLC plates (silica gel) and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethoxybenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: While stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain the reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst - be cautious of CO₂ evolution), and finally with brine.

-

Drying and Filtration: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Final Concentration: Concentrate the organic solution using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Biological Activity and Signaling Pathway

While specific biological activities of this compound are not extensively documented in publicly available literature, structurally similar phenolic compounds have been investigated for their effects on cellular signaling pathways. For instance, some phenolic compounds have been shown to influence the ERK signaling pathway, which plays a crucial role in regulating melanogenesis through the microphthalmia-associated transcription factor (MITF).[1][2][3][4]

The ERK/MITF Signaling Pathway in Melanogenesis

The extracellular signal-regulated kinase (ERK) pathway is a key regulator of cell proliferation, differentiation, and survival.[4] In the context of melanogenesis, activation of the ERK pathway can lead to the phosphorylation of MITF.[1][3] MITF is a master transcriptional regulator of genes involved in melanin synthesis, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome tautomerase (DCT).[5][6][7]

Phosphorylation of MITF at specific serine residues, such as Ser73, can target it for ubiquitination and subsequent proteasomal degradation.[1][8][9] This degradation of MITF leads to a downregulation of its target genes, ultimately resulting in the inhibition of melanin production.[1][3] This mechanism is a target for the development of skin-lightening agents and treatments for hyperpigmentation disorders.

Signaling Pathway Diagram

Caption: A diagram illustrating the inhibitory effect on melanogenesis through the ERK-mediated phosphorylation and subsequent proteasomal degradation of MITF.

References

- 1. Mitochondrial dynamics regulate melanogenesis through proteasomal degradation of MITF via ROS-ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MITF in Normal Melanocytes, Cutaneous and Uveal Melanoma: A Delicate Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytol suppresses melanogenesis through proteasomal degradation of MITF via the ROS-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ERK Activation by Fucoidan Leads to Inhibition of Melanogenesis in Mel-Ab Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MITF: master regulator of melanocyte development and melanoma oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Regulation of melanogenesis: the role of cAMP and MITF] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of microphthalmia-associated transcription factor MITF protein levels by association with the ubiquitin-conjugating enzyme hUBC9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microphthalmia‐associated transcription factor in melanoma development and MAP‐kinase pathway targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2,4-Dimethoxybenzoate: A Versatile Building Block in Modern Organic Synthesis

Introduction: Unveiling the Synthetic Potential of a Key Aromatic Ester

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 2,4-dimethoxybenzoate, a readily accessible aromatic ester, has emerged as a valuable and versatile building block, particularly in the realms of pharmaceutical discovery and materials science.[1] Its utility stems from a unique combination of reactive sites: an electron-rich aromatic ring primed for electrophilic substitution and an ester functionality amenable to a variety of transformations.

The two methoxy groups at the 2- and 4-positions of the benzene ring not only enhance its nucleophilicity but also provide steric and electronic directionality to incoming electrophiles. This inherent reactivity, coupled with the synthetic handles offered by the methyl ester, allows for the precise and controlled introduction of diverse functionalities, making it an ideal scaffold for the synthesis of elaborate target molecules. This guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, offering field-proven insights and detailed protocols for its effective utilization in a research and development setting.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 2150-41-6 | [2] |

| Molecular Formula | C₁₀H₁₂O₄ | [2] |

| Molecular Weight | 196.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 294-296 °C | Sigma-Aldrich |

| Density | 1.194 g/mL at 25 °C | Sigma-Aldrich |

| Solubility | Soluble in organic solvents, insoluble in water | [1] |

| Refractive Index | n20/D 1.548 | Sigma-Aldrich |

Synthesis of this compound: Esterification of 2,4-Dimethoxybenzoic Acid

The most common and straightforward method for the preparation of this compound is the Fischer-Speier esterification of 2,4-dimethoxybenzoic acid. This acid-catalyzed reaction with methanol is a robust and scalable process, making the starting material readily accessible for further synthetic manipulations.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. The resulting tetrahedral intermediate undergoes a proton transfer and subsequent elimination of a water molecule to yield the methyl ester.

Caption: Fischer-Speier esterification workflow.

Experimental Protocol: Fischer-Speier Esterification of 2,4-Dimethoxybenzoic Acid

This protocol is adapted from established procedures for the esterification of substituted benzoic acids.[3]

Materials:

-

2,4-Dimethoxybenzoic acid

-

Anhydrous methanol (reagent grade)

-

Concentrated sulfuric acid (98%)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2,4-dimethoxybenzoic acid (1.0 eq). Add a large excess of anhydrous methanol to serve as both the reactant and the solvent (approximately 20-30 mL per gram of carboxylic acid). Stir the mixture until the carboxylic acid is completely dissolved.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the stirring solution.

-